2-[(thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine
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Overview
Description
2-[(Thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features both thiophene and imidazo[4,5-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and imidazo[4,5-b]pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
2-[(Thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: This compound has potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: Shares the thiophene moiety but lacks the imidazo[4,5-b]pyridine core.
2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring but differs in the overall structure and functional groups.
N-Methyl-5-(4-pyridinyl)thiophen-2-yl)methanamine: Similar in having both thiophene and pyridine rings but with different substitution patterns.
Uniqueness
2-[(Thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific combination of thiophene and imidazo[4,5-b]pyridine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
1519763-40-6 |
---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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